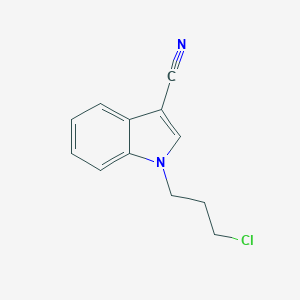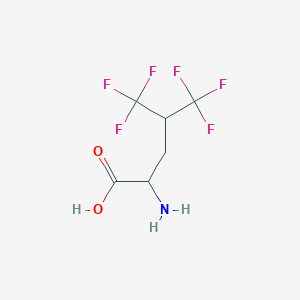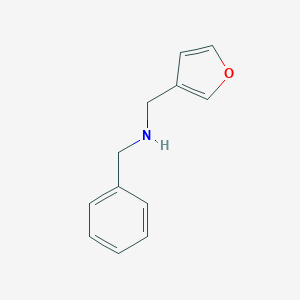
N-(3-呋喃甲基)苄胺
描述
Benzylamines: Synthesis and Evaluation of Antimycobacterial Properties
The study on benzylamines has led to the synthesis of various compounds with different N-alkyl chains and substituents on the aromatic system. These synthesized benzylamines were evaluated for their antimycobacterial properties, particularly against Mycobacterium tuberculosis H 37 Ra. Among the compounds tested, N-methyl-3-chlorobenzylamine, N-methyl-3,5-dichlorobenzylamine, and N-butyl-3,5-difluorobenzylamine showed significant activity, with minimum inhibitory concentrations (MICs) ranging from 6.4 to 10.2 micrograms/mL. These compounds also demonstrated inhibitory effects on other mycobacteria, including Mycobacterium marinum and Mycobacterium lufu, which are important for determining antileprotic properties. Notably, the combination of N-methyl-3,5-dichlorobenzylamine with other antimycobacterial agents such as aminosalicylic acid, streptomycin, or dapsone resulted in supra-additive effects, enhancing the overall antimicrobial efficacy against M. tuberculosis H 37 Ra .
Synthesis of New Tripodal Ligand: N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]benzylamine
In another research effort, a new tripodal ligand, N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]benzylamine, was synthesized. The study explored the catalytic activities of copper (II) complexes formed with a series of tripodal ligands. These ligands were designed to have different structures, which significantly influenced the formation and reactivity of the copper complexes. The in situ generated dioxygen complexes of copper (II) were found to be highly efficient in oxidizing 3,5-di-tert-butylcatechol to 3,5-di-tert-butylquinone. The research highlighted the importance of the ligand structure, particularly the junction between the pyrazolic rings and the benzene ring, in controlling the rate of the oxidation reaction. This study provides insights into the design of ligands for catalytic applications and the potential of benzylamine derivatives in the field of catalysis .
科学研究应用
1. Photocatalytic Coupling of Benzylamine
- Application Summary: Benzylamine can be converted to N-benzylidene benzylamine using a composite photocatalyst in a process known as photocatalytic coupling. This process is carried out under visible light irradiation at normal temperature and air pressure .
- Methods and Procedures: The composite photocatalyst, F70-TiO2, is created using a sol-gel method. It’s based on fullerene with carboxyl group derivatives and TiO2 semiconductor .
- Results: The composite showed excellent photocatalytic activity, achieving over 98% conversion of benzylamine to N-benzylidene benzylamine .
2. Photocatalytic Performance of BiOF/BiFeO3 Hybrid Heterojunction
- Application Summary: Benzylamine is used as a model reaction to investigate the photocatalytic activity of a hydrothermally prepared composite based on BiOF and BiFeO3 materials .
- Methods and Procedures: The composite is prepared using a hydrothermal method and characterized using several spectroscopic techniques .
- Results: Under simulated light irradiation, the aerobic oxidation of benzylamine to N,N-benzylidenebenzylamine was achieved with a high conversion yield of 80% .
3. Manufacturing of Pharmaceuticals
- Application Summary: Benzylamine is used in the industrial production of many pharmaceuticals . It’s often used as a “protected nitrogen” in the production of active pharmaceutical ingredients .
- Methods and Procedures: The specific methods and procedures can vary widely depending on the specific pharmaceutical being produced. Generally, benzylamine is used as an intermediate in various chemical reactions .
- Results: The results also vary widely, but in all cases, benzylamine plays a crucial role in the synthesis of various pharmaceutical products .
4. Production of Corrosion Inhibitors
- Application Summary: Benzylamine is used as a building block for the synthesis of corrosion inhibitors .
- Methods and Procedures: The specific methods and procedures can vary widely depending on the specific corrosion inhibitor being produced. Generally, benzylamine is used as an intermediate in various chemical reactions .
- Results: The results also vary widely, but in all cases, benzylamine plays a crucial role in the synthesis of various corrosion inhibitors .
5. Use in Textiles and Coatings
- Application Summary: Benzylamine is used in synthetic textiles and coatings .
- Methods and Procedures: The specific methods and procedures can vary widely depending on the specific textile or coating being produced. Generally, benzylamine is used as an intermediate in various chemical reactions .
- Results: The results also vary widely, but in all cases, benzylamine plays a crucial role in the synthesis of various textiles and coatings .
6. Use in Paint Industry
- Application Summary: Benzylamine is used as a basic component of additives and solvents in the paint industry .
- Methods and Procedures: The specific methods and procedures can vary widely depending on the specific paint being produced. Generally, benzylamine is used as an intermediate in various chemical reactions .
- Results: The results also vary widely, but in all cases, benzylamine plays a crucial role in the synthesis of various paints .
7. Production of Active Pharmaceutical Ingredients
- Application Summary: Benzylamine is used as an intermediate in the production of active pharmaceutical ingredients . It’s often used as a “protected nitrogen” in these processes .
- Methods and Procedures: The specific methods and procedures can vary widely depending on the specific pharmaceutical being produced. Generally, benzylamine is used as an intermediate in various chemical reactions .
- Results: The results also vary widely, but in all cases, benzylamine plays a crucial role in the synthesis of various pharmaceutical products .
8. Production of Crop Protection Agents
- Application Summary: Benzylamine is used as an intermediate in the production of crop protection agents .
- Methods and Procedures: The specific methods and procedures can vary widely depending on the specific agent being produced. Generally, benzylamine is used as an intermediate in various chemical reactions .
- Results: The results also vary widely, but in all cases, benzylamine plays a crucial role in the synthesis of various crop protection agents .
9. Production of Solvents in Paint Industry
- Application Summary: Benzylamine is used as a basic component of additives and solvents in the paint industry .
- Methods and Procedures: The specific methods and procedures can vary widely depending on the specific paint being produced. Generally, benzylamine is used as an intermediate in various chemical reactions .
- Results: The results also vary widely, but in all cases, benzylamine plays a crucial role in the synthesis of various paints .
安全和危害
未来方向
While specific future directions for “N-(3-Furylmethyl)benzylamine” were not found, research into the synthesis and applications of amines, including benzylamines, is ongoing . This includes the development of new synthesis methods, the study of their mechanisms of action, and the exploration of their potential applications.
属性
IUPAC Name |
N-(furan-3-ylmethyl)-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-4-11(5-3-1)8-13-9-12-6-7-14-10-12/h1-7,10,13H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVHSMSLCFIRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Furylmethyl)benzylamine | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6'-Nitro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B176243.png)
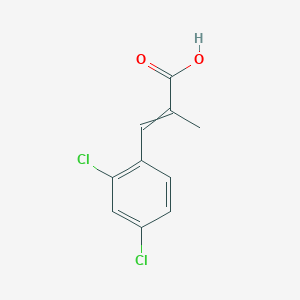
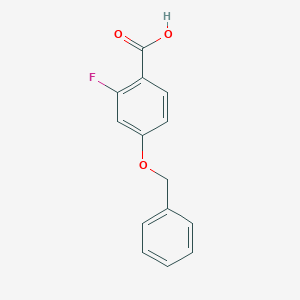
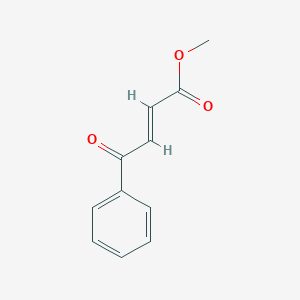
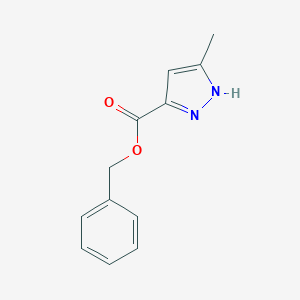
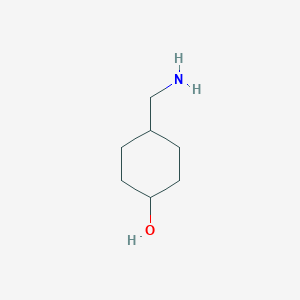
![3-[(4-Chlorophenyl)amino]propanenitrile](/img/structure/B176253.png)
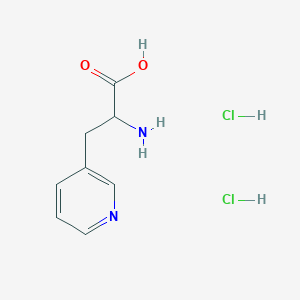
![[(1-Cyclohexylpiperidin-4-yl)methyl]amine](/img/structure/B176255.png)
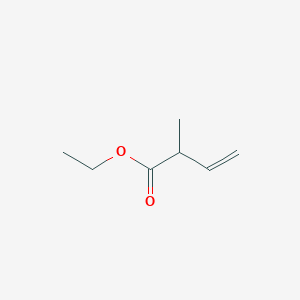
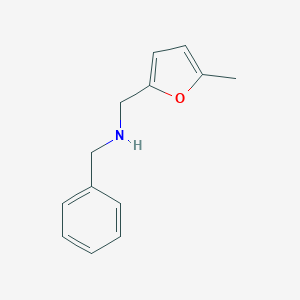
![1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B176263.png)
